N,N'-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide)
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Overview
Description
N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) is a complex organic compound characterized by its unique structure, which includes two 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl groups attached to a 1,4-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often include controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind selectively to these targets, inhibiting their activity and affecting various biochemical pathways . This selective binding is crucial for its potential therapeutic applications, particularly in targeting cancer cells and microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(N,N-Dimethylamino)-2,5–dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide
- 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
Uniqueness
N,N’-(1,4-Phenylene)bis(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide) is unique due to its dual 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-[4-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O6/c33-23-13-14-24(34)31(23)21-9-1-17(2-10-21)27(37)29-19-5-7-20(8-6-19)30-28(38)18-3-11-22(12-4-18)32-25(35)15-16-26(32)36/h1-16H,(H,29,37)(H,30,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUKJKSEWUCLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)N5C(=O)C=CC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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